

2,3,4-Trifluorobenzaldehyde structural formula

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Compound of Interest

Compound Name: **2,3,4-Trifluorobenzaldehyde**

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An In-Depth Technical Guide to 2,3,4-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3,4-trifluorobenzaldehyde**, a key fluorinated building block in organic synthesis. The document details its chemical structure, properties, synthesis, and reactivity, with a focus on its applications in pharmaceutical and materials science research.

Chemical Structure and Identification

2,3,4-Trifluorobenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with an aldehyde group (-CHO) and three fluorine atoms at the 2, 3, and 4 positions.^[1] This specific substitution pattern profoundly influences the molecule's electronic properties and reactivity.

Below is a diagram illustrating the chemical structure of **2,3,4-Trifluorobenzaldehyde**.

Caption: Chemical structure of **2,3,4-Trifluorobenzaldehyde**.

Physicochemical Properties

2,3,4-Trifluorobenzaldehyde is a colorless to light yellow liquid at room temperature.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	161793-17-5	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₃ F ₃ O	[3] [4]
Molecular Weight	160.09 g/mol	[4]
Appearance	Colorless to light yellow/orange clear liquid	[3] [5]
Boiling Point	77-79 °C at 20 mmHg	[2] [3] [4]
Density	1.404 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.482	[2] [3] [4]
Purity	≥ 98% (GC)	[3] [4]
Storage Conditions	2-8 °C, under an inert atmosphere	[3]

Synthesis and Experimental Protocols

The synthesis of **2,3,4-trifluorobenzaldehyde** can be achieved through various organic chemistry methodologies. One reported method involves the formylation of 1,2,3-trifluorobenzene. This process uses 1,2,3-trifluorobenzene as the starting material, which reacts with butyllithium at a low temperature (-70°C), followed by a formylation step to yield the final product.[\[6\]](#)

Another synthetic approach involves a Grignard reaction. In this multi-step process, a dichlorofluorobenzene bromide intermediate is first prepared. This intermediate then undergoes a Grignard reaction, for instance with isopropyl magnesium chloride, followed by an acylation step to produce the benzaldehyde compound.[\[6\]](#)

Representative Experimental Protocol

A patent describes a manufacturing process that involves the following key steps:

- Reaction Setup: A solution of starting materials, including compound 4 (1140 g, 3 mol), compound 5 (566 g, 3.45 mol), compound 6 (502 g, 1.1 mol), and N-methylmorpholine (760

g, 7.5 mol), is prepared in anhydrous THF (7.5 L) in a 30 L reaction flask.

- Reflux: The reaction mixture is refluxed at 60°C for 20 hours.
- Acylation: The solution is cooled to 5-10°C, and isobutyl chloroformate (492 g, 3.6 mol) dissolved in THF is added dropwise. The reaction proceeds for 1 hour at this temperature.
- Workup and Extraction: After the reaction is complete, it is quenched with water (3 L). Ethyl acetate (9 L) is used for extraction. The organic phase is washed with water and then concentrated.
- Purification: The resulting mother liquor is dissolved in ethyl acetate and THF. The product is precipitated by the slow addition of n-heptane and stirring overnight at 15°C. The solid is then recrystallized to yield the purified product.[7]

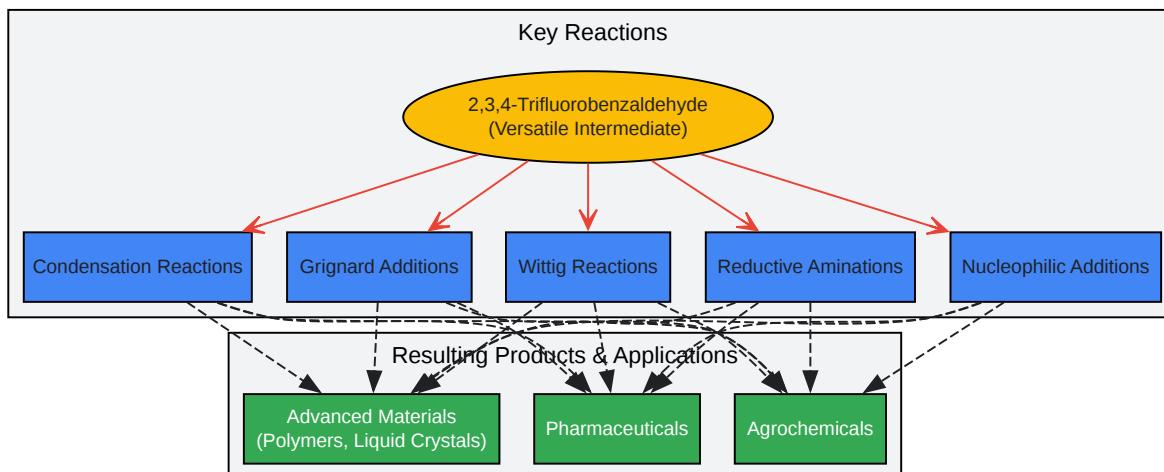


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Caption: A generalized workflow for the synthesis of **2,3,4-Trifluorobenzaldehyde**.

Reactivity and Applications

The three highly electronegative fluorine atoms on the benzene ring exert a strong electron-withdrawing effect.[1] This effect significantly activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack compared to non-fluorinated benzaldehyde.[1] This enhanced reactivity makes **2,3,4-trifluorobenzaldehyde** a highly versatile intermediate in organic synthesis.[1]

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Caption: Reactivity and applications of **2,3,4-Trifluorobenzaldehyde**.

This compound serves as a crucial building block for introducing trifluorophenyl moieties into larger, more complex molecules. Its primary applications are in:

- **Pharmaceutical Development:** The incorporation of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. **2,3,4-Trifluorobenzaldehyde** is therefore a valuable intermediate in the synthesis of novel therapeutic agents.[3] It has been used in the synthesis of compounds for preventing or treating neurodegenerative diseases.[6]
- **Agrochemicals:** Similar to pharmaceuticals, fluorinated compounds are of great interest in the agrochemical industry for the development of new pesticides and herbicides with enhanced efficacy.[3]
- **Material Science:** It is used as a precursor in the synthesis of advanced materials, including specialty polymers and liquid crystals.[3][6] The presence of fluorine can impart desirable properties like improved thermal stability and chemical resistance to these materials.[3]

Spectral Information

Detailed experimental spectral data (^1H NMR, ^{13}C NMR, IR, MS) for **2,3,4-trifluorobenzaldehyde** are not widely available in public databases. However, based on its structure, the following spectral characteristics can be anticipated:

- ^1H NMR: The spectrum would show a signal for the aldehyde proton (-CHO) at approximately 9-10 ppm. The two aromatic protons would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.
- ^{13}C NMR: The spectrum would display seven distinct carbon signals. The carbonyl carbon of the aldehyde group would be found significantly downfield (around 190 ppm). The aromatic carbons would show complex splitting patterns (doublets or triplets of doublets) due to one-, two-, and three-bond coupling with the fluorine atoms.
- IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching absorption band around $1700\text{-}1720\text{ cm}^{-1}$.^[8] Aromatic C-H and C=C stretching vibrations would also be present, as well as strong C-F stretching bands, typically in the $1100\text{-}1300\text{ cm}^{-1}$ region.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) at m/z 160. A prominent peak at m/z 159, corresponding to the loss of a hydrogen atom ($[\text{M}-\text{H}]^+$), is also expected.

For illustrative purposes, spectral data for the isomer 2,4,6-Trifluorobenzaldehyde shows a molecular ion peak at m/z 160 and a second highest peak at m/z 159.^[1] Its FTIR spectrum shows characteristic peaks consistent with its structure.^[1]

Disclaimer: The specific peak positions and coupling constants for **2,3,4-trifluorobenzaldehyde** will differ from its isomers due to the different electronic environment of the nuclei. The information presented above is predictive, and experimental verification is required for precise data.

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